

3-Fluoro-2-methoxybenzaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzaldehyde

Cat. No.: B1315121

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An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde

For professionals in research, chemical synthesis, and drug development, **3-Fluoro-2-methoxybenzaldehyde** is a significant aromatic aldehyde. Its distinct substitution pattern, featuring both a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, makes it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic chemistry.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-Fluoro-2-methoxybenzaldehyde**. Its chemical formula is $C_8H_7FO_2$.^[1] The structure consists of a benzene ring substituted with a formyl (aldehyde) group, a methoxy group at the adjacent position (position 2), and a fluorine atom at position 3.

Caption: Chemical structure of **3-Fluoro-2-methoxybenzaldehyde**.

Physicochemical Properties

The physical and chemical properties of **3-Fluoro-2-methoxybenzaldehyde** are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C8H7FO2	[1]
Molecular Weight	154.14 g/mol	[1]
CAS Number	74266-68-5	[1]
Appearance	White crystal or solid	[2]
Melting Point	47-48 °C	[1]
Boiling Point	82 °C at 12 Torr	[1]
Density	1.192 ± 0.06 g/cm ³	[1]
Flash Point	95.417 °C	[1]
Refractive Index	1.526	[1]
Storage Conditions	Room temperature	[1]

Role in Synthetic Chemistry

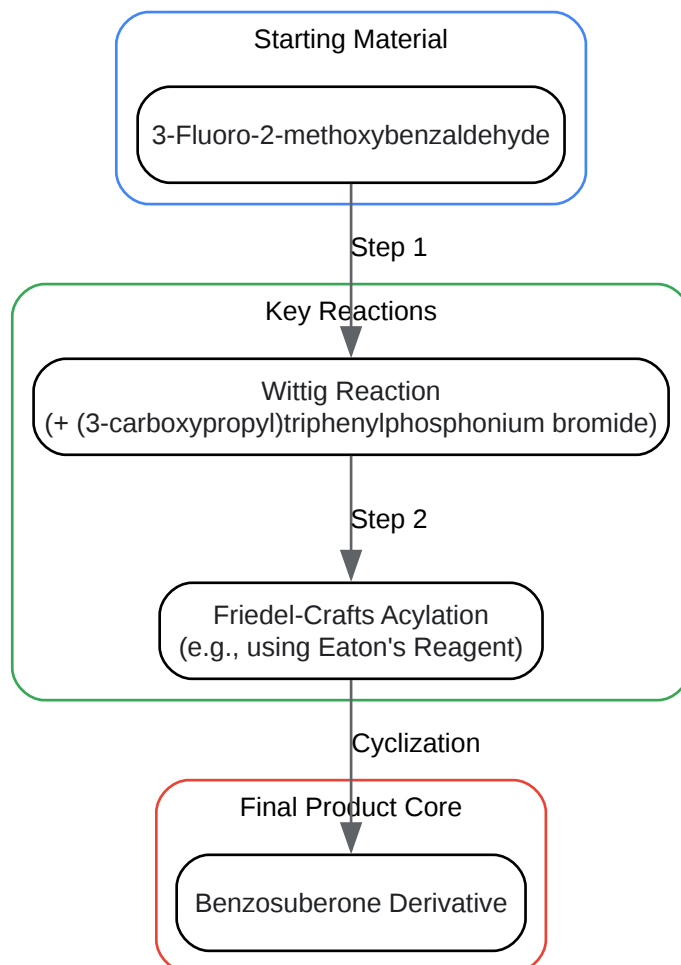
3-Fluoro-2-methoxybenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the aldehyde and methoxy groups provide reactive sites for a variety of chemical transformations.

This compound serves as a key intermediate for the synthesis of complex molecules such as benzosuberone derivatives and various bicyclic heterocycles, including hydroisoquinolines, acridinones, and quinazolines.[3] These structural motifs are prevalent in many biologically active compounds.

Synthetic Workflow Example: Benzocycloheptanone Derivatives

A common application of a related isomer, 2-fluoro-3-methoxybenzaldehyde, is in the synthesis of benzosuberone cores, which can be adapted. This process typically involves a Wittig reaction to form an alkene, followed by a Friedel-Crafts acylation to construct the seven-

membered ring. This highlights the utility of fluorinated methoxybenzaldehydes in building complex cyclic systems.



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Caption: Synthetic workflow from **3-Fluoro-2-methoxybenzaldehyde** to a benzosuberone core.

Experimental Protocol: Synthesis of a Related Isomer

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-2-methoxybenzaldehyde** is not readily available in the provided search results, a method for the

synthesis of the related isomer, 2-Fluoro-3-methoxybenzaldehyde, can be illustrative of the general synthetic strategy. This process involves the reduction of a benzamide derivative.

Synthesis of 2-Fluoro-3-methoxybenzaldehyde[4]

- **Dissolution:** A solution of 2-fluoro-3,N-dimethoxy-N-methylbenzamide (2.30 g, 10.8 mmol) is prepared in tetrahydrofuran (THF, 20 mL).
- **Cooling:** The solution is cooled to -78°C.
- **Reduction:** A 1 M toluene solution of diisobutylaluminum hydride (DIBAL-H) (12 mL, 12 mmol) is slowly added to the cooled solution. The reaction mixture is stirred at -78°C for 3 hours.
- **Additional Reagent:** An additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) is added, and stirring continues for another 30 minutes at -78°C.
- **Warming:** The reaction mixture is slowly warmed to room temperature.
- **Quenching:** Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** The organic phase is extracted and washed sequentially with 1 N hydrochloric acid (HCl) and saturated brine.
- **Drying and Concentration:** The organic phase is dried with anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
- **Purification:** The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate and hexane (from 0:100 to 1:1), to yield the final product, 2-fluoro-3-methoxybenzaldehyde.

This protocol demonstrates a common method for synthesizing substituted benzaldehydes and can be conceptually adapted for the synthesis of **3-Fluoro-2-methoxybenzaldehyde** from a suitable precursor.

Safety Information

For the related compound 2-Fluoro-3-methoxybenzaldehyde, the following safety information is reported:

- Signal Word: Danger^[5]
- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), and May cause respiratory irritation (H335).^[5]
- Precautionary Statements: Includes recommendations for thorough washing after handling, wearing protective gear, and specific actions to take in case of ingestion, eye contact, or skin contact.^[5]

It is imperative to consult the specific Safety Data Sheet (SDS) for **3-Fluoro-2-methoxybenzaldehyde** before handling to ensure awareness of all potential hazards and to implement appropriate safety measures.

Conclusion

3-Fluoro-2-methoxybenzaldehyde is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structure allows for the synthesis of a wide range of complex molecules and heterocyclic systems that are of interest for their biological activity. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers and scientists utilizing this compound in their work.

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